N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide
CAS No.: 933223-30-4
Cat. No.: VC11894875
Molecular Formula: C17H16ClN5O
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933223-30-4 |
|---|---|
| Molecular Formula | C17H16ClN5O |
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-phenylpropanamide |
| Standard InChI | InChI=1S/C17H16ClN5O/c18-14-7-9-15(10-8-14)23-16(20-21-22-23)12-19-17(24)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H,19,24) |
| Standard InChI Key | PGRNTGSUHZNRTG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the tetrazole ring and its subsequent modification. Common methods might involve the use of azides and nitriles for tetrazole formation, followed by alkylation and amide coupling reactions to introduce the phenylpropanamide moiety.
Potential Applications
Compounds with similar structures have been explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a tetrazole ring can enhance the compound's ability to interact with biological targets due to its electron-rich nature and potential to form hydrogen bonds.
Research Findings and Challenges
While specific research findings on N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide are not readily available, compounds with similar structures have shown promise in various therapeutic areas. Challenges in studying this compound include its synthesis complexity and the need for detailed biological activity assessments.
Future Directions:
-
Synthesis and characterization of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide.
-
Biological activity screening to identify potential therapeutic applications.
-
Investigation of structural analogs to explore structure-activity relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume